4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile
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Overview
Description
“4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile” is a chemical compound with the CAS Number: 478081-63-9 . It has a molecular weight of 397.47 . The compound is characterized by a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H14FN2O2S2/c21-14-8-6-12 (7-9-14)16 (24)11-26-20-15 (10-22)17 (23)19 (27-20)18 (25)13-4-2-1-3-5-13/h1-9,27H,11,23H2 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
The compound has a storage temperature of 28 C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis Techniques and Novel Compounds :
- A study by Puthran et al. (2019) highlighted the synthesis of novel Schiff bases using a compound similar to the one . These Schiff bases were screened for in vitro antimicrobial activity, with some showing excellent activity compared to others (Puthran et al., 2019).
- Singh et al. (2014) developed a base-promoted synthesis method for 4-amino-3-aroyl//heteroaroyl/acetyl-2-methylsulfanyl-naphthalene-1-carbonitriles. This method represents an efficient approach for synthesizing similar compounds (Singh et al., 2014).
Antimicrobial Activity and Potential Applications :
- Mange et al. (2013) synthesized a series of Schiff bases showing significant antibacterial and antifungal activity, highlighting the potential therapeutic applications of such compounds (Mange et al., 2013).
- Desai et al. (2013) focused on synthesizing fluorobenzamides containing thiazole and thiazolidine, demonstrating antimicrobial efficacy. The presence of a fluorine atom was essential for enhancing antimicrobial activity (Desai et al., 2013).
Chemical Structure and Properties :
- Fedyunyaeva and Shershukov (1993) studied the spectral and luminescence properties of similar compounds, demonstrating the transmission of electronic effects to the overall molecular π-electron system (Fedyunyaeva & Shershukov, 1993).
- Potenti et al. (2021) provided a foundation for spectroscopic characterization of 4-fluoro-threonine, a related compound, through synthetic routes and theoretical investigations (Potenti et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S2/c21-14-8-6-12(7-9-14)16(24)11-26-20-15(10-22)17(23)19(27-20)18(25)13-4-2-1-3-5-13/h1-9H,11,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIAXKJUUUVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC(=O)C3=CC=C(C=C3)F)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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